molecular formula C9H12FNO2 B13425894 3-(Dimethoxymethyl)-2-fluoroaniline

3-(Dimethoxymethyl)-2-fluoroaniline

Cat. No.: B13425894
M. Wt: 185.20 g/mol
InChI Key: MLVRYPIHSIWVLI-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-fluoroaniline is an organic compound characterized by the presence of a dimethoxymethyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom and the dimethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group and the fluorine atom influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethoxymethyl)-2-chloroaniline
  • 3-(Dimethoxymethyl)-2-bromoaniline
  • 3-(Dimethoxymethyl)-2-iodoaniline

Uniqueness

3-(Dimethoxymethyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(dimethoxymethyl)-2-fluoroaniline

InChI

InChI=1S/C9H12FNO2/c1-12-9(13-2)6-4-3-5-7(11)8(6)10/h3-5,9H,11H2,1-2H3

InChI Key

MLVRYPIHSIWVLI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C(=CC=C1)N)F)OC

Origin of Product

United States

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